molecular formula C17H19BrFN3O3 B11183519 N-(4-bromo-2-fluorophenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide

N-(4-bromo-2-fluorophenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide

Cat. No.: B11183519
M. Wt: 412.3 g/mol
InChI Key: VBUDATGNGGTZKW-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic core, which is a common motif in many biologically active molecules, making it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl}acetamide typically involves multiple steps, starting with the preparation of the spirocyclic core This can be achieved through a series of cyclization reactions involving appropriate precursors

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as high-intensity vibrational powder plating (HIVIPP) for target development and preparation . The method ensures efficient deposition of the target material onto metal substrates, which can be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromo-2-fluorophenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-(4-bromo-2-fluorophenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its spirocyclic core is a common feature in many pharmacologically active compounds, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide
  • N-(4-bromo-2-chlorophenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide
  • N-(4-bromo-2-fluorophenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propionamide

Uniqueness: The uniqueness of N-(4-bromo-2-fluorophenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide lies in its specific combination of substituents and the spirocyclic core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19BrFN3O3

Molecular Weight

412.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

InChI

InChI=1S/C17H19BrFN3O3/c1-10-4-6-17(7-5-10)15(24)22(16(25)21-17)9-14(23)20-13-3-2-11(18)8-12(13)19/h2-3,8,10H,4-7,9H2,1H3,(H,20,23)(H,21,25)

InChI Key

VBUDATGNGGTZKW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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